(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
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Overview
Description
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a chemical compound with the molecular formula C12H11FN2. . The compound features a fluorine atom, a pyridine ring, and a phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves several steps. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by catalytic hydrogenation to produce 3-fluoro-4-aminopyridine . This intermediate can then be reacted with appropriate reagents to form the final product. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom and pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The fluorine atom and pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be compared with other similar compounds, such as:
(3-Fluoro-4-(pyridin-3-yloxy)phenyl)methanamine: This compound has an oxygen atom in place of the nitrogen atom in the pyridine ring, leading to different chemical properties.
(3-Fluoro-4-(pyridin-2-yl)phenyl)methanamine: The position of the pyridine ring is different, affecting its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluoro-4-pyridin-3-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPASSTYFGJXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-43-3 |
Source
|
Record name | 1-[3-fluoro-4-(pyridin-3-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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